molecular formula C35H46O20 B191147 Echinacoside CAS No. 82854-37-3

Echinacoside

Cat. No.: B191147
CAS No.: 82854-37-3
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-WZJPPVJYSA-N
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Description

Echinacoside is an oligosaccharide.
This compound is a phenylethanoid glycoside isolated from Echinacea angustifolia in 1950, and currently being investigated for the treatment of Parkinson's, Alzheimer's, atherosclerosis, osteoporosis, acute colitis, wound treatment, and hepatitis. This compound has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions.
This compound is a natural product found in Jasminum mesnyi, Echinacea angustifolia, and other organisms with data available.

Mechanism of Action

Target of Action

Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .

Mode of Action

ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .

Biochemical Pathways

ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .

Result of Action

The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .

Biochemical Analysis

Biochemical Properties

Echinacoside has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has been reported to inhibit the Wnt/β-catenin signaling pathway and activate Trk receptors and their downstream signaling pathways . These interactions contribute to its wide range of physiological effects, such as antioxidation, neuroprotection, anti-inflammatory, and immunoregulation .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. For instance, it inhibits the proliferation, invasion, and migration of Huh7 and HepG2 cells in a dose- and time-dependent manner . Moreover, it promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulates the release of mitochondrial apoptotic factors, participates in the regulation of apoptosis, and promotes cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to trigger DAF-16 nuclear localization and upregulate two of its downstream targets, sod-3 and hsp-16.2 . Furthermore, this compound promotes the activation of the TGF-β1/Smad signaling pathway and increases the expression levels of Bax/Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert changes over time. For instance, it has been found to extend the lifespan of worms and increase their survival under oxidative stress . Levels of intracellular reactive oxygen species and fat accumulation were also significantly suppressed by this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, experimental mice treated with three different doses of this compound (20, 30, or 40 mg/kg) showed significant improvements in behavior and stress tolerance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that reactive oxygen species scavenging, dietary restriction, and insulin/insulin-like growth factor signaling pathways could be partly involved in this compound-mediated lifespan extension .

Transport and Distribution

It has been suggested that this compound can enter the brain and elicit neuroprotection .

Subcellular Localization

It has been found to modulate the nuclear localization and transcriptional activities of DAF-16, a transcription factor .

Properties

Key on ui mechanism of action

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways.

CAS No.

82854-37-3

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

FSBUXLDOLNLABB-WZJPPVJYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Key on ui other cas no.

82854-37-3

Synonyms

2-(3,4-Dihydroxyphenyl)ethyl 4-(3-(3,4-dihydroxyphenyl)-2-propenoate)-3-O-(b-D-glucopyranose)-6-O-(a-L-rhamnopyranose)-b-D-glucopyranoside

Origin of Product

United States
Customer
Q & A

Q1: What are the primary molecular targets of echinacoside?

A1: this compound interacts with various molecular targets, including:

  • Trk receptors: this compound activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []
  • Ghrelin receptor: this compound potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between this compound and the receptor's binding pocket. []
  • Inflammatory pathways: this compound exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []

Q2: How does this compound influence oxidative stress?

A2: this compound demonstrates potent antioxidant activity through multiple mechanisms:

  • ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []
  • Antioxidant enzyme activation: this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []
  • Nrf2 activation: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []

Q3: What are the downstream effects of this compound on cell survival and death?

A3: this compound influences cell survival and death pathways through:

  • Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]
  • Autophagy modulation: this compound can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze this compound in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in this compound, aiding in its identification and quantification. []

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